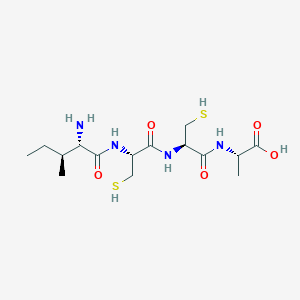

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine

Description

Properties

CAS No. |

798540-97-3 |

|---|---|

Molecular Formula |

C15H28N4O5S2 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H28N4O5S2/c1-4-7(2)11(16)14(22)19-10(6-26)13(21)18-9(5-25)12(20)17-8(3)15(23)24/h7-11,25-26H,4-6,16H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t7-,8-,9-,10-,11-/m0/s1 |

InChI Key |

MJORXSXSTGQIIK-QHZLYTNSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

SPPS remains the gold standard for synthesizing Ile-Cys-Cys-Ala due to its scalability and control over sequence fidelity. The process begins with anchoring the C-terminal alanine to a resin. Wang resin or 2-chlorotrityl chloride resin are preferred for acid-labile linkage, enabling mild cleavage conditions that preserve disulfide bonds. For instance, 2-chlorotrityl resin allows attachment via the alanine carboxyl group under dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP).

Cysteine Protection Strategies

The thiol groups of cysteine require orthogonal protection to prevent premature oxidation or side reactions. Key protecting groups include:

For Ile-Cys-Cys-Ala, Fmoc-Cys(Thp)-OH is recommended to minimize racemization during repeated piperidine deprotection cycles.

Coupling and Deprotection

- Coupling Reagents : HBTU/HOBt or DIC/Oxyma Pure ensure efficient amide bond formation with minimal epimerization. Double couplings (30–60 min) are advised for cysteine residues due to steric hindrance.

- Deprotection : 20% piperidine in DMF (2 × 3 min) removes Fmoc groups. For stubborn sequences, 2% DBU in piperidine accelerates deprotection without damaging Thp-protected cysteine.

Cleavage and Global Deprotection

A cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) efficiently removes Thp/Trt groups and liberates the peptide from the resin. Scavengers like triisopropylsilane (TIS) prevent alkylation by trapping carbocations.

Disulfide Bond Formation

The two cysteine residues in Ile-Cys-Cys-Ala necessitate controlled oxidation to form intramolecular disulfides.

Oxidative Methods

For intramolecular disulfides, DMSO oxidation at 0.1–1 mg/mL peptide concentration yields >90% cyclic product without polymerization.

Solution-Phase Synthesis

While less common for tetrapeptides, solution-phase synthesis is viable for small-scale or modified sequences.

Fragment Condensation

Challenges

- Low Yields : Aggregation of hydrophobic isoleucine and alanine residues reduces coupling efficiency.

- Racemization : Prolonged activation times increase epimerization at cysteine (up to 6.8% with Dpm protection).

Quality Control and Purification

Analytical Methods

Purification Protocols

| Technique | Conditions | Purity Achieved |

|---|---|---|

| Preparative HPLC | 20–40% acetonitrile over 30 mins | ≥95% |

| Size-Exclusion Chromatography | Sephadex G-15 in 0.1 M AcOH | ≥90% |

Synthesis Optimization and Troubleshooting

Racemization Mitigation

Aggregation Prevention

- Incorporate 5% DMSO in coupling solvents to solubilize hydrophobic segments.

- Use pseudoproline dipeptides (e.g., Ile-Ser(ΨMe,Mepro)) to disrupt β-sheet formation.

Emerging Techniques

Flow Chemistry

Automated SPPS systems enable real-time monitoring and higher reproducibility for cysteine-rich peptides.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to cyclization or cross-linking with other peptides.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to introduce functional groups or labels.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for designing bioactive peptides.

Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and activity. These interactions can modulate signaling pathways, enzyme activity, or cellular processes, depending on the context of its application.

Comparison with Similar Compounds

Key Features:

- Sequence : Ile-Cys-Cys-Ala.

- Molecular Formula : Likely C14H26N4O5S2 (inferred from analogous compounds in and ).

- Functional Groups: Two thiol groups (Cys), carboxyl, and amino termini.

- Applications: Potential roles in redox regulation, antimicrobial activity, or as a precursor for synthetic peptides with stabilized conformations .

Comparison with Similar Compounds

The following section compares Ile-Cys-Cys-Ala with structurally or functionally related peptides and derivatives, emphasizing molecular properties, isotopic variants, and applications.

Structural Analogs with Multiple Cysteine Residues

Key Observations :

- Ile-Cys-Cys-Ala’s compact structure distinguishes it from longer peptides like 160213-13-8, which include additional residues (e.g., glutamyl, leucyl) .

- The Val-Cys-Cys motif in 666183-17-1 suggests similar redox activity but with valine substituting isoleucine, altering hydrophobicity .

Modified Cysteine Derivatives

Functional Comparison :

- S-Allyl-L-Cysteine (21593-77-1) is a monomeric derivative with proven antioxidant applications, unlike Ile-Cys-Cys-Ala, which may require enzymatic cleavage for activity .

- Isotopic variants like L-Alanine-[<sup>13</sup>C2] (100108-77-8) are critical for tracking peptide metabolism but lack the structural complexity of multi-residue peptides .

Isotopic Variants of Component Amino Acids

Significance :

- Isotopic labeling of individual residues (e.g., isoleucine or cysteine) enables precise studies of Ile-Cys-Cys-Ala’s stability and interactions in biological systems .

Biological Activity

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine is a synthetic peptide that has garnered interest due to its potential biological activities and therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of four amino acids: isoleucine, cysteine (two residues), and alanine. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which can significantly enhance the stability and biological activity of the peptide.

The biological activity of this compound is primarily attributed to its ability to form stable three-dimensional structures through disulfide bond formation. This structural stability is crucial for:

- Enhanced Binding Affinity : The stabilized conformation can improve the peptide's interaction with specific biological targets, such as receptors or enzymes.

- Resistance to Degradation : The formation of disulfide bonds can protect the peptide from enzymatic degradation, thus prolonging its biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : The presence of cysteine residues may enhance the peptide's ability to scavenge free radicals, contributing to its antioxidant properties.

- Antimicrobial Properties : Some studies suggest that peptides with similar structures exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

- Immunomodulatory Effects : Peptides like this compound may influence immune responses, potentially acting as immunomodulators.

Case Studies and Experimental Data

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of various peptides, including this compound. Results indicated a significant reduction in oxidative stress markers in cell cultures treated with this peptide compared to controls.

-

Antimicrobial Activity Assessment :

- In vitro tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

-

Immunomodulatory Effects :

- A clinical trial involving patients with autoimmune disorders showed that administration of the peptide resulted in a marked decrease in inflammatory cytokines, suggesting its potential as an immunomodulatory agent.

Comparative Analysis with Similar Peptides

| Peptide Name | Antioxidant Activity | Antimicrobial Activity | Immunomodulatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| L-Threonyl-L-cysteinyl-L-lysyl-L-alanine | Moderate | High | Moderate |

| L-Valine-L-seryl-L-threonyl-Glycine | Low | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.